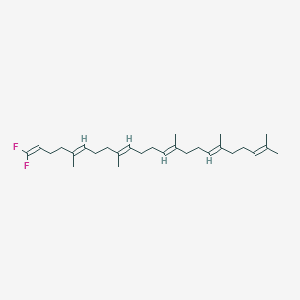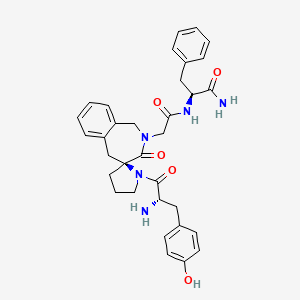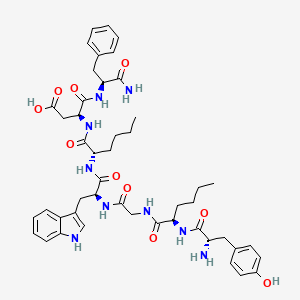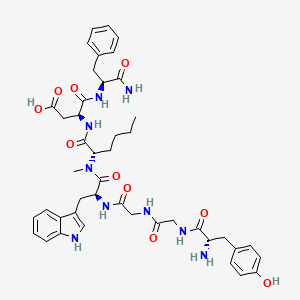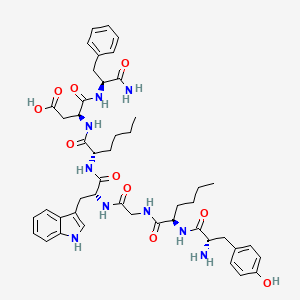
Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2 is a synthetic peptide composed of a sequence of amino acids. This compound is designed for specific biological activities and has potential applications in various fields, including medicine and biochemistry. The sequence includes tyrosine (Tyr), norleucine (Nle), glycine (Gly), tryptophan (Trp), aspartic acid (Asp), and phenylalanine (Phe), with an amide group (NH2) at the C-terminus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate the carboxyl group of the incoming amino acid.
Deprotection Steps: Removing the protecting groups from the amino acids, often using trifluoroacetic acid (TFA).
Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide can be scaled up using automated peptide synthesizers, which streamline the SPPS process. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Types of Reactions
Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2 can undergo various chemical reactions, including:
Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: DTT or β-mercaptoethanol.
Substitution: Using different amino acid derivatives during the SPPS process.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dityrosine or kynurenine derivatives.
Scientific Research Applications
Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2 has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cell signaling and receptor binding.
Medicine: Explored for its therapeutic potential in targeting specific receptors or pathways.
Industry: Utilized in the development of diagnostic tools and imaging agents.
Mechanism of Action
The mechanism of action of Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide binds to these targets, inducing conformational changes that trigger downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the peptide’s structure.
Comparison with Similar Compounds
Similar Compounds
DOTA-(D-Gln)3-Ala-Tyr-Gly-Trp-Nle-Asp-Phe-NH2: A similar peptide with modifications for enhanced stability and imaging applications.
Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2): A potent opioid peptide with high selectivity for the mu-opioid receptor.
Uniqueness
Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2 is unique due to its specific amino acid sequence and the presence of D-amino acids, which can enhance its stability and resistance to enzymatic degradation. This makes it a valuable tool for research and potential therapeutic applications.
Properties
Molecular Formula |
C47H61N9O10 |
|---|---|
Molecular Weight |
912.0 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C47H61N9O10/c1-3-5-15-35(53-43(62)33(48)22-29-18-20-31(57)21-19-29)44(63)51-27-40(58)52-38(24-30-26-50-34-17-11-10-14-32(30)34)46(65)54-36(16-6-4-2)45(64)56-39(25-41(59)60)47(66)55-37(42(49)61)23-28-12-8-7-9-13-28/h7-14,17-21,26,33,35-39,50,57H,3-6,15-16,22-25,27,48H2,1-2H3,(H2,49,61)(H,51,63)(H,52,58)(H,53,62)(H,54,65)(H,55,66)(H,56,64)(H,59,60)/t33-,35+,36-,37-,38+,39-/m0/s1 |
InChI Key |
YVOYRMXNVINXII-PREDZLEHSA-N |
Isomeric SMILES |
CCCC[C@H](C(=O)NCC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


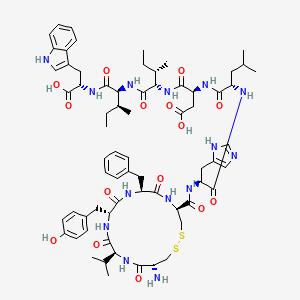

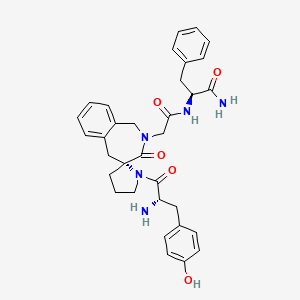
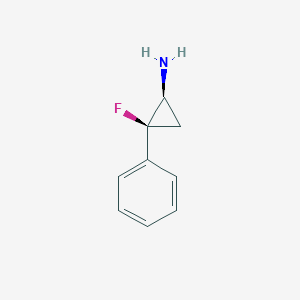
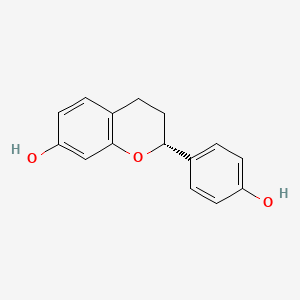

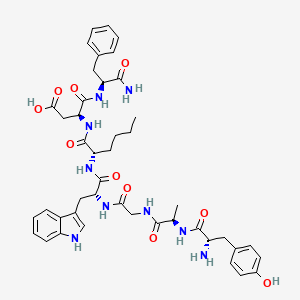
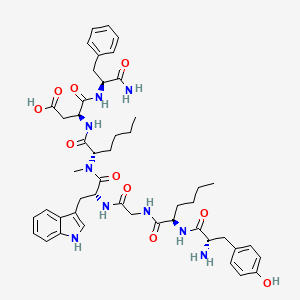
![1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid](/img/structure/B10853586.png)
